Practolol

Vue d'ensemble

Description

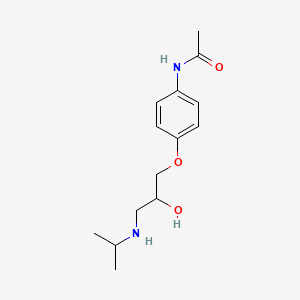

Practolol, également connu sous le nom chimique de N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phényl}acétamide, est un antagoniste sélectif des récepteurs bêta-1 adrénergiques. Il a été initialement développé pour le traitement d'urgence des arythmies cardiaques. en raison de ses effets secondaires graves, il n'est plus utilisé en clinique .

Méthodes De Préparation

Practolol peut être synthétisé par un processus en plusieurs étapes. La synthèse commence par la préparation d'un dérivé du glycérol à partir du D-mannitol. Ce dérivé conserve l'activité optique car les deux fonctions d'alcool primaire sont différemment protégées. L'étape suivante implique le déplacement avec le p-acétamidophénoxyde de sodium, qui est le paracétamol déprotoné. Le composé résultant est ensuite déprotégé avec de l'acide dilué. La fonction d'alcool primaire est sélectivement mise en réaction avec un équivalent molaire de chlorure de tosyle et de pyridine, puis traitée avec de l'hydroxyde de sodium dans le diméthylsulfoxyde pour donner le produit final .

Analyse Des Réactions Chimiques

Practolol subit plusieurs types de réactions chimiques:

Oxydation : this compound peut être oxydé pour former divers métabolites.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents produits.

Substitution : this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe hydroxyle. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme le méthylate de sodium.

4. Applications de la recherche scientifique

This compound a été largement étudié dans divers domaines scientifiques:

Chimie : Il a été utilisé comme composé modèle pour l'étude des antagonistes des récepteurs bêta-adrénergiques.

Biologie : La recherche s'est concentrée sur ses effets sur les voies de signalisation cellulaire.

Médecine : Initialement utilisé pour le traitement des arythmies cardiaques, il a également été étudié pour ses effets potentiels sur d'autres affections cardiovasculaires.

5. Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs bêta-1 adrénergiques du cœur et des muscles lisses vasculaires. Cette liaison inhibe les effets des catécholamines comme l'adrénaline et la noradrénaline, ce qui entraîne une diminution de la fréquence cardiaque, du débit cardiaque et de la pression artérielle. Les cibles moléculaires impliquées comprennent les récepteurs bêta-1 adrénergiques, et les voies affectées sont celles liées à la signalisation du système nerveux sympathique .

Applications De Recherche Scientifique

Treatment of Angina Pectoris

Practolol has been evaluated for its efficacy in treating angina pectoris. In a controlled double-blind study involving 15 patients, this compound doses ranging from 200 to 600 mg were administered. The results indicated that while this compound did not significantly reduce the incidence of angina or glyceryl trinitrate consumption, it improved exercise tolerance and reduced ischemic S-T depression during exercise tests. Notably, this compound did not adversely affect bronchial smooth muscle, making it a potential option for patients with concurrent asthmatic bronchitis .

Management of Mild Hypertension

A study assessing this compound's effectiveness in patients with mild hypertension showed significant reductions in both systolic and diastolic blood pressure at doses up to 500 mg administered twice daily. This double-blind crossover trial involved 15 patients and demonstrated that this compound could effectively manage elevated blood pressure without serious adverse effects in those who completed the trial .

Emergency Treatment of Cardiac Arrhythmias

This compound was also utilized in emergency settings for managing cardiac arrhythmias. Its mechanism involves competing with catecholamines for binding at beta-adrenergic receptors, thereby decreasing heart rate and cardiac output during episodes of arrhythmia .

Pharmacodynamics and Mechanism of Action

This compound functions as a beta-adrenergic antagonist, specifically targeting beta-1 receptors located in the heart and vascular smooth muscle. By inhibiting the effects of epinephrine and norepinephrine, this compound reduces heart rate and blood pressure during physical exertion or stress .

Table 1: Pharmacodynamic Properties of this compound

| Property | Description |

|---|---|

| Target Receptor | Beta-1 adrenergic receptors |

| Main Effects | Decreased heart rate, cardiac output, systolic and diastolic blood pressure |

| Clinical Uses | Angina pectoris, mild hypertension, cardiac arrhythmias |

Adverse Effects and Withdrawal from Market

Despite its therapeutic benefits, this compound was associated with severe side effects leading to its withdrawal from clinical use. Notable adverse reactions included:

- Oculomucocutaneous Syndrome : Characterized by keratoconjunctivitis sicca and other ocular complications.

- Cardiovascular Issues : Such as bradyarrhythmias, heart block, and hypotension were reported in hospitalized patients .

- Skin Reactions : Including rashes and mucosal ulcerations occurred even with short-term use.

These adverse effects were serious enough to prompt regulatory agencies to withdraw this compound from the market in several countries, including India .

Clinical Evaluation Study

In a clinical evaluation involving 198 hospitalized patients treated with this compound for angina and cardiac arrhythmias, adverse reactions were observed in 10% of cases. The most common issues included impairment of cardiac function and cutaneous reactions, highlighting the need for careful monitoring during treatment .

Comparative Study with Propranolol

A pharmacodynamic comparison between this compound and propranolol revealed that both drugs produced similar unwanted cardiovascular effects; however, this compound demonstrated less potency against adrenergic stimulation compared to propranolol .

Mécanisme D'action

Practolol exerts its effects by binding to beta-1 adrenergic receptors in the heart and vascular smooth muscle. This binding inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets involved include the beta-1 adrenergic receptors, and the pathways affected are those related to sympathetic nervous system signaling .

Comparaison Avec Des Composés Similaires

Practolol est similaire à d'autres antagonistes des récepteurs bêta-1 adrénergiques tels que le propranolol, le timolol et le métoprolol. il est unique en raison de ses effets secondaires graves, qui ont conduit à son retrait de la pratique clinique. Des composés similaires comprennent:

Propranolol : Un bêta-bloquant non sélectif utilisé pour diverses affections cardiovasculaires.

Timolol : Un autre bêta-bloquant non sélectif utilisé pour le traitement du glaucome et de l'hypertension.

La particularité de this compound réside dans sa structure chimique spécifique et les effets indésirables graves qu'il a provoqués, qui n'ont pas été observés avec d'autres bêta-bloquants.

Activité Biologique

Practolol, a selective beta-1 adrenergic receptor blocker, was first introduced in the 1970s for the management of cardiac arrhythmias and hypertension. Despite its initial therapeutic promise, it was withdrawn from the market due to severe adverse effects, including toxic reactions that affected multiple organ systems. This article explores the biological activity of this compound, including its pharmacodynamics, case studies, and research findings.

This compound primarily functions by blocking beta-1 adrenergic receptors, which are predominantly located in the heart. This blockade leads to decreased heart rate and myocardial contractility, resulting in lowered blood pressure. Studies have shown that this compound exhibits a unique pharmacological profile compared to other beta-blockers like propranolol.

Key Pharmacodynamic Findings:

- Antagonist Activity : this compound demonstrates significant antagonist activity at both cardiac and vascular adrenergic receptors. Its relative potency against isoproterenol stimulation was notably less than that of propranolol, with a PA2 value differing by over 600-fold .

- Hemodynamic Effects : In clinical trials, this compound did not significantly reduce cardiac output at any dose level. The drug's effect on resting blood pressure was minimal but became pronounced during maximal exercise .

- Selectivity : It has been reported that this compound has greater antagonist action on beta-1 receptors compared to beta-2 receptors, differentiating it from non-selective beta-blockers .

This compound Peritonitis

A significant case study involving 16 patients revealed a severe complication known as this compound peritonitis. This condition was characterized by dense peritoneal thickening and adhesions leading to small bowel obstruction. Surgical intervention was required in most cases, highlighting the drug's potential for serious adverse effects .

Long-term Toxicity Observations

In a study involving 49 hypertensive patients treated with this compound, long-term toxic effects were noted. The study indicated that while this compound effectively managed hypertension, it also led to complications such as ocular issues and skin reactions in some patients .

Adverse Effects and Toxicity

This compound's withdrawal from clinical use is largely attributed to its severe side effects. Notable adverse reactions included:

- Ocular Toxicity : Patients experienced keratoconjunctivitis sicca and conjunctival scarring. Some reported profound visual loss after treatment .

- Gastrointestinal Complications : Instances of fibrous or plastic peritonitis were documented, necessitating surgical treatment in several cases .

- Skin Reactions : Rashes and mucosal ulcerations were common among users .

Summary of Adverse Effects

| Adverse Effect | Description |

|---|---|

| Ocular Toxicity | Keratoconjunctivitis sicca; potential visual loss |

| Gastrointestinal Issues | Fibrous peritonitis; bowel obstruction |

| Skin Reactions | Rashes; nasal and mucosal ulceration |

| General Side Effects | Bronchoconstriction; fatigue; cold extremities |

Propriétés

IUPAC Name |

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURULFYMVIFBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021179 | |

| Record name | Practolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Practolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.90e-01 g/L | |

| Record name | Practolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like other beta-adrenergic antagonists, practolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, practolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. | |

| Record name | Practolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

6673-35-4 | |

| Record name | Practolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6673-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Practolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006673354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Practolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Practolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Practolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRACTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUG9176GRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Practolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134-136 °C, 134 - 136 °C | |

| Record name | Practolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Practolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.